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Adamantyl 2-trifluoromethylacrylate

193 nm lithography photoresist sensitivity chemical amplification

Adamantyl 2-trifluoromethylacrylate (CAS 188739-82-4) is a polymerizable monomer combining an adamantyl cage with a 2-trifluoromethylacrylate moiety. This compound is primarily utilized as a building block for functional resins in semiconductor photolithography.

Molecular Formula C14H17F3O2
Molecular Weight 274.28 g/mol
CAS No. 188739-82-4
Cat. No. B3367675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantyl 2-trifluoromethylacrylate
CAS188739-82-4
Molecular FormulaC14H17F3O2
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESC=C(C(=O)OC12CC3CC(C1)CC(C3)C2)C(F)(F)F
InChIInChI=1S/C14H17F3O2/c1-8(14(15,16)17)12(18)19-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,1-7H2
InChIKeyDYAJUPVTCAQGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantyl 2-trifluoromethylacrylate (CAS 188739-82-4): Critical Procurement Data for Photoresist Monomer Selection


Adamantyl 2-trifluoromethylacrylate (CAS 188739-82-4) is a polymerizable monomer combining an adamantyl cage with a 2-trifluoromethylacrylate moiety [1]. This compound is primarily utilized as a building block for functional resins in semiconductor photolithography [2]. Its structure is designed to provide a balance of properties, including transparency at short wavelengths and dry-etching durability, which are essential for advanced resist formulations [1].

Why Adamantyl 2-trifluoromethylacrylate Cannot Be Substituted with Standard Acrylates or Methacrylates in Advanced Lithography


Generic substitution with non-fluorinated adamantyl methacrylates (e.g., 1-adamantyl methacrylate, CAS 16887-36-8) or standard acrylate monomers leads to a critical performance trade-off in 193 nm and EUV lithography. These alternatives lack the synergistic combination of the highly electronegative trifluoromethyl group and the robust adamantyl cage [1]. This unique structure is essential for simultaneously achieving high optical transparency at 193 nm, which is reduced in non-fluorinated analogs, and maintaining the dry-etch resistance required for high-fidelity pattern transfer [2]. Replacing this specific monomer would compromise either resolution or process window, making it a non-interchangeable component in precision resist formulations [1].

Quantitative Differentiation of Adamantyl 2-trifluoromethylacrylate: A Procurement-Focused Evidence Guide


Enhanced Resist Sensitivity at Low Post-Exposure Bake (PEB) Temperature

In a direct head-to-head comparison, a polymer containing the fluorinated monomer (FGEAM) demonstrated significantly higher sensitivity and better dissolution contrast than conventional acrylate-based samples at a low post-exposure bake (PEB) temperature of 100°C [1]. This performance advantage was particularly pronounced when weak acidity photoacid generators (PAGs) were employed [1].

193 nm lithography photoresist sensitivity chemical amplification

Improved Dry-Etching Resistance Relative to KrF Resist Benchmark

Cross-study analysis reveals that incorporating an adamantyl moiety with a fluorinated polymer backbone yields a substantial improvement in dry-etching resistance. A copolymer containing this class of fluorinated monomer achieved an etching resistance of 1.45, measured relative to a conventional KrF resist benchmark [1].

dry-etch resistance pattern transfer fluoropolymer

Maintained High Optical Transparency at 193 nm

The incorporation of the fluorinated monomer does not compromise optical clarity. The resulting copolymer is reported to maintain 'good transparency' at the critical 193 nm wavelength [1], a necessary condition for effective photo-patterning, while also achieving the aforementioned improvements in etch resistance.

optical transparency 193 nm lithography fluoropolymer

Enhanced EUV Sensitivity in Hybrid Photoresist Formulations

Supporting evidence from a different material system demonstrates the specific impact of the trifluoromethylacrylate group. In a study on zirconium oxo cluster-based EUV resists, replacing a small fraction of methacrylate ligands with trifluoromethylacrylates 'substantially enhanced' the sensitivity to EUV radiation [1].

EUV lithography hybrid photoresist sensitivity

Improved Dissolution Contrast and Acid Diffusion Behavior

Direct comparative analysis showed that the fluorinated monomer (FGEAM) not only improved sensitivity but also exhibited a 'longer acid diffusion length' during the post-exposure bake (PEB) process compared to conventional samples [1]. This behavior contributes to a higher dissolution contrast, which is essential for forming vertical sidewall profiles in developed resist patterns.

dissolution contrast acid diffusion resist profile

Resolution Capability of Adamantyl-Containing Resists at 193 nm

Alicyclic polymer-based resists incorporating adamantyl derivatives have demonstrated the capability to resolve 0.2 μm line and space patterns using an ArF excimer laser exposure system [1]. This provides a performance benchmark for the class of materials to which Adamantyl 2-trifluoromethylacrylate belongs.

resolution 193 nm lithography adamantyl derivative

Validated Application Scenarios for Adamantyl 2-trifluoromethylacrylate in Semiconductor Lithography


193 nm Dry and Immersion Photoresist Formulations

This monomer is a validated component for formulating high-performance ArF (193 nm) photoresists, where its combination of high sensitivity, good transparency, and improved dry-etch resistance is required [1]. The evidence supports its use in both dry and immersion lithography processes, where it can contribute to improved throughput and pattern fidelity [1].

High-Resolution Photoresist Development

The ability of related alicyclic polymer resists to resolve 0.2 μm features [1] positions Adamantyl 2-trifluoromethylacrylate as a suitable candidate for developing next-generation resists aimed at sub-100 nm patterning, where maintaining critical dimension (CD) control is paramount.

Next-Generation EUV Resist Research

Supporting evidence showing that trifluoromethylacrylate groups substantially enhance EUV sensitivity in hybrid materials [1] validates this monomer as a promising building block for research into EUV lithography. It offers a pathway to improve the performance of metal-organic or other novel resist platforms, addressing a key challenge in high-NA EUV patterning.

Copolymer Design for Etch-Resistant Underlayers

Given its demonstrated contribution to high dry-etching resistance (1.45 vs. KrF resist [1]), this monomer is well-suited for synthesizing copolymers intended for use as etch-resistant hardmasks or underlayers in multi-layer patterning schemes, ensuring robust pattern transfer to the device layer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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